molecular formula C11H12O2 B1344049 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde CAS No. 206122-92-1

2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde

Cat. No. B1344049
CAS RN: 206122-92-1
M. Wt: 176.21 g/mol
InChI Key: IUZGWCJJKDSYTN-UHFFFAOYSA-N
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Description

“2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde” is a potent anti-tumor agent with anti-inflammatory and antioxidant properties. It induces apoptosis in cancer cells and inhibits phorbol ester-induced protein kinase C (PKC) activity .

Scientific Research Applications

Synthesis Techniques and Theoretical Investigations

2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde and related compounds have been employed in various synthetic routes, showcasing their versatility in organic synthesis. For instance, they have been used in the CuI-catalyzed intramolecular oxa-Diels-Alder reaction to yield pyranones, a process underscored by remarkable chemoselectivity. This reaction serves as a model for inverse-electron-demand Diels-Alder cycloadditions, with theoretical investigations supporting the experimental findings through HOMO-LUMO interactions analysis (Javan Khoshkholgh et al., 2012).

Catalysis and Reaction Mechanisms

The compound has also been integral in studies exploring novel catalytic methods and reaction mechanisms. For example, it plays a role in Prins cyclization processes for synthesizing compounds with a tetrahydropyran framework, where different catalysts were tested for their efficacy, highlighting the compound's utility in generating biologically active structures with potential analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

Antimicrobial Activity

In addition to synthetic applications, derivatives of 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde have been evaluated for their antimicrobial properties. For instance, Schiff base derivatives synthesized from related compounds have shown promising antimicrobial activity against various gram-positive and gram-negative bacterial strains, underscoring the potential of these compounds in developing new antimicrobial agents (Mishra et al., 2014).

Green Synthesis

Furthermore, the compound's derivatives have been synthesized through green chemistry approaches, such as the Claisen-Schmidt condensation, demonstrating the compound's utility in environmentally friendly chemical syntheses. These methodologies not only provide a sustainable route to valuable chemical entities but also offer insights into optimizing reaction conditions for increased yields and selectivity (Wagh & Yadav, 2018).

Bioproduction Enhancement

Research has also delved into bioproduction techniques utilizing 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde, aiming at enhancing the production of benzaldehyde, a compound of significant industrial interest. Innovative methods such as two-phase partitioning bioreactors have been explored to increase yield and productivity, demonstrating the compound's role in improving biotechnological processes (Craig & Daugulis, 2013).

properties

IUPAC Name

2-methyl-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZGWCJJKDSYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623746
Record name 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde

CAS RN

206122-92-1
Record name 2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-methyl formanilide 19.4 ml (158 mmole), was chilled to 13° C., where it began to solidify. Phosphorus oxychloride, 13.7 ml (147 mmole), was added with stirring, under nitrogen. After 25 minutes, the temperature was 45° C. and the reaction had again begun to solidify. The compound of Step A, 14 g (95 mmole), was added and the mixture was stirred and heated in a 70° C. oil bath. The reaction exothermed to 95° C. Stirring was continued under nitrogen for 30 minutes. The bath was removed and when the temperature reached 35°, the mixture was dissolved in chloroform. Ice was added and the layers were separated and washed once with water, twice with saturated sodium bicarbonate, once again with water and once with brine. The organic layer was chromatographed on 450 ml silica, eluting with chloroform to give 13.54 g (81%) of subtitled product which was used without further purification.
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

31.7 g (229 mmol) potassium carbonate and 9.51 g (57.3 mmol) potassium iodide were given to a solution of 15.6 g (115 mmol) 4-hydroxy-2-methyl-benzaldehyde and 55.4 g (458 mmol) allyl bromide in 500 ml 2-butanone and stirred for 16 h at 65° C. Solvents were distilled off and the residue distributed between ethyl acetate and 1 N sodium hydroxide. The organic layer was separated and the aqueous solution extracted once with ethyl acetate. The combined organic phases were dried and evaporated to give 19.8 g (98%) of 4-allyloxy-2-methyl-benzaldehyde.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
9.51 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Three
Quantity
55.4 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

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